molecular formula C20H20N4OS B2384357 N-mesityl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide CAS No. 872701-62-7

N-mesityl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2384357
CAS RN: 872701-62-7
M. Wt: 364.47
InChI Key: JOQJRHAFOKPOJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Notably, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide exhibited promising inhibition against MDA-MB-231 (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cell lines .

Anti-Tubercular Activity

While not directly related to cancer, it’s worth noting that derivatives of this compound have been explored for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives could potentially contribute to tuberculosis therapy .

N-Heterocyclic Carbene (NHC) Catalysis

The N-mesityl group plays a crucial role in NHC-catalyzed reactions. It renders the initial addition of the NHC to aldehydes irreversible, thereby accelerating the formation of key intermediates. This insight is valuable for designing efficient catalytic processes .

Therapeutic Applications

Due to its unique structure, this compound may find applications beyond cancer and tuberculosis. Researchers continue to explore its potential as an antifungal, antibacterial, anti-inflammatory, and antihypertensive agent. Additionally, it has been investigated as a cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiator .

Environmental Applications

Although less explored, compounds like this one may have environmental applications. Investigating their behavior in natural systems and their potential impact on ecosystems could be an interesting avenue for future research.

properties

IUPAC Name

2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-13-10-14(2)20(15(3)11-13)22-18(25)12-26-19-5-4-17(23-24-19)16-6-8-21-9-7-16/h4-11H,12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQJRHAFOKPOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

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